N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine
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Overview
Description
N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine is a synthetic organic compound characterized by its complex molecular structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure, which includes a piperidine ring substituted with benzyl and bromophenyl groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Bromophenyl Substitution: The bromophenyl group is introduced through a substitution reaction using 4-bromobenzyl chloride.
Methylation: Finally, the compound is methylated using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine
- N-benzyl-1-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine
- N-benzyl-1-[(4-methylphenyl)methyl]-N-methylpiperidin-4-amine
Uniqueness
N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine is unique due to the presence of the bromophenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where bromine’s reactivity and properties are advantageous.
Properties
Molecular Formula |
C20H25BrN2 |
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Molecular Weight |
373.3 g/mol |
IUPAC Name |
N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C20H25BrN2/c1-22(15-17-5-3-2-4-6-17)20-11-13-23(14-12-20)16-18-7-9-19(21)10-8-18/h2-10,20H,11-16H2,1H3 |
InChI Key |
XAFPHMRYPYEZPB-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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